5-Cyclopropoxy-2-(trifluoromethyl)nicotinic acid
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Overview
Description
5-Cyclopropoxy-2-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a nicotinic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Cyclopropoxy-2-(trifluoromethyl)nicotinic acid involves several steps. One common synthetic route includes the reaction of 2-chloro-5-(trifluoromethyl)nicotinic acid with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-Cyclopropoxy-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Cyclopropoxy-2-(trifluoromethyl)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
5-Cyclopropoxy-2-(trifluoromethyl)nicotinic acid can be compared with other similar compounds, such as:
2-(Cyclopropylmethoxy)-5-(trifluoromethyl)nicotinic acid: This compound has a similar structure but with a cyclopropylmethoxy group instead of a cyclopropoxy group.
2-(Trifluoromethyl)nicotinic acid: This compound lacks the cyclopropoxy group and has different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8F3NO3 |
---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)8-7(9(15)16)3-6(4-14-8)17-5-1-2-5/h3-5H,1-2H2,(H,15,16) |
InChI Key |
OTVZMVOUSRENDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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